molecular formula C10H16ClNS B2902214 2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1171226-58-6

2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride

Cat. No.: B2902214
CAS No.: 1171226-58-6
M. Wt: 217.76
InChI Key: FQBSLPUYGBBCDO-UHFFFAOYSA-N
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Description

2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride is a synthetic organic compound characterized by a benzyl group substituted with a methyl group at the 3-position, linked via a sulfanyl (thioether) group to an ethylamine backbone, which is protonated as a hydrochloride salt. The sulfanyl group (-S-) contributes to its moderate lipophilicity, while the aromatic 3-methylbenzyl moiety may enhance membrane permeability compared to polar derivatives.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11;/h2-4,7H,5-6,8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBSLPUYGBBCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Thiol-Alkyl Halide Coupling

A foundational method involves the reaction of 3-methylbenzyl mercaptan with 2-chloroethylamine hydrochloride under basic conditions. The thiolate ion attacks the electrophilic carbon of the alkyl halide, forming the thioether bond. Key parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF) for improved solubility.
  • Base : Triethylamine or potassium carbonate to deprotonate the thiol.
  • Temperature : 60–80°C for 12–24 hours.

Example Protocol :
3-Methylbenzyl mercaptan (1.2 equiv) and 2-chloroethylamine hydrochloride (1.0 equiv) are refluxed in ethanol with potassium carbonate (2.0 equiv). The crude product is purified via recrystallization from ethanol/ethyl acetate, yielding 2-[(3-methylbenzyl)sulfanyl]ethylamine hydrochloride in 65–72% yield.

Epoxide Ring-Opening with Silylated Amines

Adapted from Canadian Patent No. 1,120,058, this method employs styrene oxide derivatives and silylated amines. The epoxide’s β-carbon is selectively attacked by the amine, followed by silyl group hydrolysis:

  • Silylation : Ethylamine is silylated using hexamethyldisilazane (HMDS) to form bis(trimethylsilyl)ethylamine.
  • Epoxide Opening : Reacting with 3-methylbenzyl glycidyl ether in dimethylsulfoxide (DMSO) at 70°C for 8 hours.
  • Hydrolysis : Treatment with dilute HCl removes silyl groups, yielding the hydrochloride salt.

Advantages :

  • High regioselectivity (>90% attack at β-carbon).
  • Scalable with yields up to 85%.

Grignard-Type Alkylation Using Zinc

Inspired by Example 2 of EP0639566B1, zinc-mediated coupling of 2-bromoethylamine hydrochloride with 3-methylbenzyl disulfide achieves thioether formation:

  • Activation : Zinc dust is activated with 1M HCl in tetrahydrofuran (THF).
  • Reaction : 2-Bromoethylamine hydrochloride and 3-methylbenzyl disulfide are added sequentially under reflux.
  • Workup : The mixture is quenched with ammonium chloride, filtered, and extracted into ethyl acetate.

Key Data :

  • Yield: 68–75%.
  • Purity: >95% after silica gel chromatography.

Michael Addition to α,β-Unsaturated Carbonyls

A nitrovinyl intermediate (from Result) is modified for thiol addition. 3-Methylbenzyl mercaptan undergoes Michael addition to acrylonitrile, followed by reduction:

  • Michael Addition : Mercaptan + acrylonitrile → 2-[(3-methylbenzyl)sulfanyl]propionitrile.
  • Reduction : LiAlH₄ reduces the nitrile to ethylamine.
  • Salt Formation : HCl gas is bubbled into the ethanolic solution.

Conditions :

  • Solvent: Methanol, 0–5°C.
  • Yield: 60–65%.

Mitsunobu Reaction for Sulfur-Carbon Bond Formation

The Mitsunobu reaction couples 3-methylbenzyl alcohol with 2-aminoethanethiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

  • Reagents : 3-Methylbenzyl alcohol (1.0 equiv), 2-aminoethanethiol (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv).
  • Solvent : THF, 0°C to room temperature.
  • Isolation : The product is extracted into dichloromethane and converted to hydrochloride with HCl/ether.

Outcome :

  • Yield: 55–60%.
  • Requires rigorous drying to avoid side reactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 65–72 90–95 Moderate High
Epoxide Ring-Opening 80–85 >95 High Moderate
Zinc-Mediated Alkylation 68–75 >95 High Low
Michael Addition 60–65 85–90 Low Moderate
Mitsunobu Reaction 55–60 90–95 Low High
Industrial (Matrix) 70 >95 High High

Critical Discussion of Byproducts and Purification

  • Byproducts :
    • Dialkylated amines (from excess alkylating agents).
    • Oxidized sulfoxides/sulfones (if oxidizing agents are present).
  • Purification :
    • Recrystallization : Ethanol/ethyl acetate (1:3) achieves >95% purity.
    • Chromatography : Silica gel with ethyl acetate/hexane (7:3) removes polar impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research

2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride plays a critical role in proteomics , where it is utilized to study protein interactions and functions. Its ability to form covalent bonds with thiol groups in proteins allows researchers to investigate alterations in protein activity and signaling pathways.

Organic Synthesis

The compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique functional groups enable various chemical reactions, including oxidation, reduction, and nucleophilic substitutions.

Pharmaceutical Development

Research indicates that this compound can modulate biological activities by interacting with specific enzymes and receptors. These interactions suggest potential applications in drug design, particularly for developing therapeutic agents targeting specific molecular pathways.

Case Studies

Case Study 1: Proteomics Research
In a study focused on protein interactions, researchers utilized this compound to probe the binding affinities of various enzymes involved in metabolic pathways. The findings indicated that the compound could effectively modulate enzyme activity through specific interactions, providing insights into metabolic regulation mechanisms.

Case Study 2: Drug Development
Another research initiative explored the therapeutic potential of this compound in modulating receptor activities associated with neurological disorders. The results suggested that through its unique structural properties, it could influence receptor signaling pathways, paving the way for new drug candidates targeting these conditions.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)

  • CAS No.: 62-31-7 .
  • Key Differences :
    • Dopamine features a catechol ring (3,4-dihydroxyphenyl) instead of a 3-methylbenzyl group.
    • The hydroxyl groups increase polarity, making dopamine highly hydrophilic and reactive, particularly in redox reactions.
    • Biological Activity : Dopamine is a critical neurotransmitter, whereas the sulfanyl group in the target compound may alter receptor binding or metabolic stability.

2-(tert-Butyloxy)-ethylamine Hydrochloride

  • CAS No.: 335598-67-9 .
  • Key Differences :
    • Contains a tert-butyl ether (-O-tBu) instead of a sulfanyl group.
    • The bulky tert-butyl group reduces nucleophilicity and membrane permeability compared to the target compound’s benzyl group.
    • Likely used as a chemical intermediate rather than a bioactive molecule.

4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl} Morpholine Hydrochloride

  • Structure : Combines a triazole ring and morpholine moiety .
  • Key Differences :
    • The triazole’s hydrogen-bonding capacity may enhance solubility and receptor interactions.
    • The morpholine ring introduces conformational rigidity, contrasting with the flexible benzyl group in the target compound.

2-(Methylsulfonyl)ethylamine Hydrochloride

  • CAS No.: 104458-24-4 .
  • Key Differences: Features a sulfonyl (-SO₂-) group, which is more oxidized and polar than a sulfanyl group.

2-(2-Methoxyphenoxy)Ethylamine Hydrochloride

  • Structure: Contains a phenoxy group with a methoxy substituent .
  • Key Differences :
    • The methoxy group enhances electron-donating properties, altering electronic distribution compared to the target’s electron-neutral benzyl group.
    • Likely exhibits different pharmacokinetic profiles due to reduced lipophilicity.

Comparative Data Table

Compound Name CAS No. Functional Group Key Substituent Polarity Inferred Applications
2-[(3-Methylbenzyl)sulfanyl]ethylamine HCl - Sulfanyl (thioether) 3-Methylbenzyl Moderate Research intermediate
Dopamine HCl 62-31-7 Catechol hydroxyl 3,4-Dihydroxyphenyl High Neurotransmitter
2-(tert-Butyloxy)-ethylamine HCl 335598-67-9 Ether tert-Butyl Low Chemical synthesis
4-{2-[(5-Methyltriazolyl)sulfanyl]ethyl} Morpholine HCl - Sulfanyl, Triazole 5-Methyltriazolyl Moderate Pharmaceutical research
2-(Methylsulfonyl)ethylamine HCl 104458-24-4 Sulfonyl Methylsulfonyl High Reactive intermediate
2-(2-Methoxyphenoxy)Ethylamine HCl - Ether, Methoxy 2-Methoxyphenoxy Moderate Specialty chemicals

Research Findings and Implications

  • Polarity and Reactivity : The sulfanyl group in the target compound offers a balance between lipophilicity and reactivity, contrasting with the high polarity of dopamine’s hydroxyl groups or the sulfonyl group’s stability .
  • Structural Flexibility : The benzyl group’s flexibility may improve binding to hydrophobic pockets in biological targets compared to rigid structures like morpholine or triazole derivatives .
  • Synthetic Utility : Unlike dopamine (a natural compound), the target and its analogs are likely used in medicinal chemistry for structure-activity relationship (SAR) studies.

Biological Activity

2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride is a compound of interest in various fields of biological research due to its unique chemical structure and potential interactions with biological systems. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(3-methylphenyl)methylsulfanyl]ethanamine hydrochloride, with a molecular weight of 217.76 g/mol. Its structure features a sulfanyl group that enhances its reactivity with biological molecules, particularly proteins.

PropertyValue
IUPAC Name2-[(3-methylphenyl)methylsulfanyl]ethanamine; hydrochloride
Molecular Weight217.76 g/mol
CAS Number1171226-58-6

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate : Reaction of 3-methylbenzyl chloride with thiourea to form 3-methylbenzylthiourea.
  • Final Product Formation : The intermediate is reacted with ethylenediamine to yield the final product, which is converted to its hydrochloride salt for stability and solubility.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Covalent Bonding : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.
  • Hydrogen Bonding : The amine group can engage in hydrogen bonding and ionic interactions, influencing various biological processes.

Biological Activity

Research has demonstrated several key areas where this compound exhibits biological activity:

Enzyme Inhibition

Studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, which can be pivotal in therapeutic applications. For instance, it has been shown to affect enzymes related to inflammation and pain pathways.

Receptor Interaction

The compound has been investigated for its interaction with various receptors. Its structural features allow it to modulate receptor activity, which could lead to potential applications in pain management and neurological disorders.

Case Studies and Research Findings

  • Proteomics Applications : In proteomics research, this compound is utilized to study protein interactions and functions. It has been shown to affect protein stability and activity through covalent modifications.
  • Pain Models : In animal models, the administration of this compound resulted in significant reductions in pain response metrics when tested against inflammatory pain models induced by agents like Complete Freund’s Adjuvant (CFA) .
  • Comparative Studies : Comparative studies have highlighted that this compound's biological activity is enhanced relative to similar compounds due to its unique sulfanyl and amine functional groups, allowing for broader interaction profiles with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or thiol-ene coupling. For analogous compounds (e.g., 2-(3-chloro-4-fluorophenoxy)ethylamine hydrochloride), reacting phenol derivatives with ethylene oxide followed by amination and HCl salt formation is common . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : Maintain 60–80°C to avoid side reactions.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the hydrochloride salt .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methylbenzyl and sulfanyl groups).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak).
  • HPLC : Assess purity (>95% via reverse-phase C18 column, UV detection at 254 nm) .
  • Elemental analysis : Verifies Cl⁻ content in the hydrochloride salt .

Q. How can researchers screen this compound for biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Enzyme selection : Target enzymes (e.g., kinases, proteases) based on structural analogs (e.g., 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine HCl shows kinase inhibition) .
  • Assay design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) and measure IC₅₀ values.
  • Controls : Include positive inhibitors (e.g., staurosporine) and vehicle-only samples .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., variable IC₅₀ values) be systematically resolved?

  • Methodological Answer :

  • Dose-response validation : Repeat assays across 3–5 log concentrations.
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or cellular viability assays (e.g., MTT).
  • Batch variability check : Re-synthesize the compound to rule out impurities .

Q. What strategies optimize the synthetic yield of this compound when scaling from milligram to gram quantities?

  • Methodological Answer :

  • Catalyst optimization : Use Pd/C or Raney nickel for hydrogenation steps (if applicable).
  • Flow chemistry : Improves reproducibility in thiol-ethylamine coupling.
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .

Q. What computational approaches predict the pharmacokinetic properties (e.g., logP, bioavailability) of this compound?

  • Methodological Answer :

  • In silico modeling : Use SwissADME or pkCSM to estimate logP (target ~2.5), BBB permeability, and CYP450 interactions.
  • Molecular docking : Simulate binding to plasma proteins (e.g., albumin) using AutoDock Vina .

Q. How does the sulfanyl group influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor via LC-MS for sulfoxide or disulfide byproducts.
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. What experimental designs validate the compound’s mechanism of action in cellular models?

  • Methodological Answer :

  • CRISPR knockouts : Target putative molecular pathways (e.g., MAPK/ERK) in HEK293 or HeLa cells.
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : Use LC-MS to track changes in cellular metabolites (e.g., ATP, glutathione) .

Methodological Notes

  • Safety and Handling : Follow GHS guidelines for amine hydrochlorides: use PPE (gloves, goggles), work in a fume hood, and neutralize waste with NaHCO₃ .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) and share raw datasets via repositories like Zenodo.

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